Product packaging for Sulfacytine(Cat. No.:CAS No. 1401-49-6)

Sulfacytine

Cat. No.: B175630
CAS No.: 1401-49-6
M. Wt: 294.33 g/mol
InChI Key: SIBQAECNSSQUOD-UHFFFAOYSA-N
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Description

Sulfacytine is a member of benzenes and a sulfonamide.
This compound is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. this compound is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.
This compound is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1975.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N4O3S B175630 Sulfacytine CAS No. 1401-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide
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InChI

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17)
Source PubChem
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InChI Key

SIBQAECNSSQUOD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N
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Molecular Formula

C12H14N4O3S
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DSSTOX Substance ID

DTXSID6023606
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Molecular Weight

294.33 g/mol
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Physical Description

Solid
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Solubility

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L
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Color/Form

Crystals from butyl alcohol, methanol, Crystalline

CAS No.

17784-12-2, 1401-49-6
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Melting Point

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C
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Foundational & Exploratory

Sulfacytine: A Comprehensive Technical Guide on its Physicochemical Properties and Chemical Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that has been utilized for the treatment of urinary tract infections.[1][2] As with all sulfonamides, its therapeutic action is derived from its ability to interfere with the metabolic pathways of bacteria, specifically by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and replication.[3][4] This technical guide provides an in-depth overview of the physicochemical properties and chemical structure of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.

PropertyValueSource(s)
IUPAC Name 4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide[3]
Chemical Formula C₁₂H₁₄N₄O₃S[3][5]
Molecular Weight 294.33 g/mol [3][5]
Melting Point 166.5 °C to 168 °C[3]
pKa 6.9[1][3][6]
Solubility 1750 mg/L (at 37 °C, pH 5)[3][4]
109 mg/L (at 25°C, pH 5.5)[1]
LogP (XLogP3-AA) 0.1[3]
Physical Description A solid, appearing as crystals from butyl alcohol or methanol.[3]
SMILES CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N[3]
InChIKey SIBQAECNSSQUOD-UHFFFAOYSA-N[3]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Chemical structure of this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[3][4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[7][8] The disruption of the folic acid pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to the cessation of bacterial growth and replication.

The following diagram illustrates the simplified pathway of folic acid synthesis and the inhibitory action of this compound.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthetase Pteridine->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Purines_Thymidine Purines, Thymidine, etc. THF->Purines_Thymidine Essential for DNA, RNA, and protein synthesis This compound This compound This compound->Inhibition

Inhibition of dihydropteroate synthetase by this compound.

Experimental Protocols

The determination of the physicochemical properties of a drug substance like this compound is crucial for its development and quality control. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as outlined in various pharmacopeias.[1][9]

  • Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[1]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block.

    • The temperature is raised at a controlled rate, typically around 1 °C per minute, especially when approaching the expected melting point.[1]

    • The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range represents the melting point.[1]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[5][10]

  • Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, which may include a co-solvent system for poorly water-soluble drugs.[5][10] The ionic strength of the solution is kept constant using an electrolyte like KCl.[10]

  • Apparatus: A calibrated potentiometer with a pH electrode and a magnetic stirrer.

  • Procedure:

    • The this compound solution is placed in a reaction vessel and the pH electrode is immersed in it.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The inflection point of the sigmoid curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the substance.[5]

Solubility Determination (Shake-Flask Method)

The solubility of this compound can be determined using the shake-flask method, which is a standard technique for measuring equilibrium solubility.[11]

  • Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

  • Apparatus: A constant temperature shaker or water bath.

  • Procedure:

    • The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

    • After equilibration, the suspension is filtered to remove the undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][12] This concentration represents the equilibrium solubility of this compound in that solvent at that temperature.

LogP Determination (HPLC Method)

The partition coefficient (LogP) of this compound, a measure of its lipophilicity, can be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[6][13]

  • Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water partition coefficient.

  • Apparatus: An HPLC system equipped with a C18 column and a UV detector.

  • Procedure:

    • A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded.

    • A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the reference compounds.

    • The this compound sample is then injected under the same chromatographic conditions, and its retention time is measured.

    • The LogP of this compound is then calculated from its retention time using the calibration curve.[6]

The following workflow diagram illustrates the general process for determining the physicochemical properties of a drug substance like this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Physicochemical Property Determination cluster_data Data Analysis and Reporting Drug This compound (Pure Substance) MP Melting Point (Capillary Method) Drug->MP pKa pKa (Potentiometric Titration) Drug->pKa Solubility Solubility (Shake-Flask Method) Drug->Solubility LogP LogP (HPLC Method) Drug->LogP Data Quantitative Data (Melting Range, pKa value, Solubility, LogP value) MP->Data pKa->Data Solubility->Data LogP->Data

General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, chemical structure, and mechanism of action of this compound. The presented data, summarized in a clear tabular format, and the outlined experimental methodologies offer a valuable resource for researchers and professionals engaged in the study and development of sulfonamide antibiotics. The visualizations of the chemical structure and the inhibitory pathway of folic acid synthesis further enhance the understanding of this important antibacterial agent.

References

Sulfacytine's Role in the Historical Development of Antimicrobial Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive analysis of sulfacytine, a short-acting sulfonamide antibiotic. It explores its historical context within the development of the first synthetic antimicrobial agents, its mechanism of action, pharmacokinetic properties, and clinical applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to elucidate the scientific journey of this significant compound.

Historical Context: The Dawn of the Antimicrobial Era

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the first generation of effective systemic antimicrobial agents.[1][2] This era began with the work of Gerhard Domagk, who, in 1932, discovered that a red dye named Prontosil could protect mice from lethal streptococcal infections.[2][3] In 1936, it was revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[3] This breakthrough triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives, including sulfapyridine, sulfathiazole, and later, this compound, each with varying properties and clinical applications.[3]

This compound: Development and Chemical Profile

This compound (1-ethyl-N-sulfanilylcytosine) was introduced in the late 1960s as a short-acting sulfonamide primarily for the treatment of urinary tract infections.[4] Its development represented efforts to refine the pharmacokinetic profiles of sulfonamides to target specific types of infections effectively.

Synthesis Protocol: The synthesis of this compound involves a two-step process. First, 4-acetylaminobenzenesulfonyl chloride is reacted with 1-ethyl-cytosine. This is followed by a reductive deacylation of the resulting acetanilide intermediate, typically using a zinc-sodium hydroxide system, to yield the final this compound compound.[5]

Mechanism of Action: Inhibition of Folate Synthesis

Like all sulfonamides, this compound exerts a bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS).[6][7] Bacteria, unlike mammals, cannot utilize preformed folic acid and must synthesize it de novo. Folic acid is an essential precursor for the synthesis of purines, pyrimidines, and certain amino acids, which are vital for DNA replication and cell growth.[7][8]

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7] By competitively binding to the active site of DHPS, this compound prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway.[6][9] This leads to the depletion of tetrahydrofolate, halting bacterial growth and replication.[8]

Caption: Mechanism of Action of this compound.

Pharmacokinetic Profile and Antimicrobial Spectrum

This compound was characterized as a short-acting sulfonamide due to its rapid absorption and excretion.[4] It is well-absorbed following oral administration and is primarily excreted in the urine, with a significant portion remaining as the unchanged, active compound.[4][10] This high concentration of active drug in the urinary tract made it particularly suitable for treating UTIs.[4] Its antibacterial action may be inhibited by the presence of pus.[6]

Table 1: Comparative Pharmacokinetic Properties of Short-Acting Sulfonamides

Parameter This compound Sulfamethizole Sulfisoxazole (Sulfafurazole) Sulfisomidine
Elimination Half-Life (T½) ~4 hours ~2 hours ~6 hours ~8 hours
Protein Binding 86% 85% 93% 93%
Total % of Dose Excreted ~93% ~88% ~90% ~96%
as Parent Sulfonamide 85% 85% 60% 90%
as N4-acetyl Metabolite 8% 3% 30% 6%

Source: Data compiled from Vree et al., 1980.[4]

The antimicrobial spectrum of this compound is broad, covering most Gram-positive and many Gram-negative organisms.[6][7] However, as with all sulfonamides, resistance can be widespread, and resistance to one member of the class indicates resistance to all.[6][11]

Clinical Efficacy in Urinary Tract Infections

This compound was primarily indicated for acute, uncomplicated urinary tract infections caused by susceptible bacteria.[6][10] Its efficacy was established in clinical trials, including a significant double-blind study comparing it to sulfisoxazole, another sulfonamide commonly used for UTIs at the time.

Table 2: Summary of a Double-Blind Clinical Trial: this compound vs. Sulfisoxazole

Outcome Measure This compound (1 g/day ) Sulfisoxazole (4 g/day )
Number of Patients 67 65
Bacteriologic Success Rate ~90% ~90%
Clinical Success Rate 85 - 90% 85 - 90%
Patients Reporting Adverse Events 6 (9.0%) 9 (13.8%)
Drug Discontinuation due to Adverse Events 4 (6.0%) 6 (9.2%)

Source: Data from a study on 132 patients with uncomplicated UTIs.[12]

The study concluded that this compound was an effective agent for these infections, demonstrating comparable efficacy to sulfisoxazole but at a lower daily dosage.[12]

Key Experimental Protocols

A. Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized protocol for determining MIC values.

Protocol Steps:

  • Prepare Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Result Interpretation: The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (growth).

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dilute_drug 2. Prepare Serial Dilutions of this compound in Microtiter Plate dilute_drug->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate 4. Incubate Plate (37°C, 18-24h) controls->incubate read_results 5. Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

B. Clinical Trial Protocol Outline (based on Hughes et al., 1975)

  • Study Design: A multi-center, double-blind, randomized controlled trial.

  • Objective: To compare the efficacy and safety of this compound with sulfisoxazole in treating uncomplicated UTIs.

  • Patient Population: Adult female patients with symptoms of UTI (dysuria, frequency) and a positive urine culture (≥100,000 CFU/mL of a single pathogen).

  • Intervention: Patients randomized to receive either this compound (250 mg four times daily) or sulfisoxazole (1 g four times daily) for 10-14 days.

  • Primary Endpoints:

    • Bacteriologic Success: Eradication of the initial pathogen from urine (≤1,000 CFU/mL) at the end of therapy.

    • Clinical Success: Resolution or significant improvement of initial signs and symptoms.

  • Safety Assessment: Monitoring and recording of all adverse events reported by patients or observed by investigators.

Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been significantly diminished by the global spread of bacterial resistance.[13] Resistance primarily develops through two mechanisms that prevent the drug from effectively inhibiting the DHPS enzyme.

  • Chromosomal Mutation: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the enzyme's structure. These alterations reduce the binding affinity of sulfonamides to the enzyme's active site while still allowing it to bind its natural substrate, PABA, albeit sometimes with reduced efficiency.[13][14]

  • Horizontal Gene Transfer: A more common and clinically significant mechanism is the acquisition of mobile genetic elements, such as plasmids, that carry alternative DHPS genes (sul1, sul2, sul3).[13][15] These genes encode for highly resistant DHPS variants that are virtually insensitive to sulfonamides but function efficiently in folate synthesis, allowing the bacteria to thrive even in the presence of the drug.[14]

  • PABA Overproduction: Some resistant strains can overcome the competitive inhibition by overproducing the natural substrate, PABA.[7]

Sulfonamide_Resistance cluster_bacterium Bacterial Cell cluster_mechanisms Resistance Mechanisms Normal_DHPS Wild-Type DHPS (Susceptible) This compound This compound This compound->Normal_DHPS Inhibits Altered_DHPS Altered DHPS (Low drug affinity) This compound->Altered_DHPS Ineffective Inhibition Resistant_DHPS Resistant DHPS (from sul1, sul2) This compound->Resistant_DHPS Ineffective Inhibition Mutation 1. Chromosomal Mutation in folP gene Mutation->Altered_DHPS Leads to HGT 2. Horizontal Gene Transfer (Plasmid) HGT->Resistant_DHPS Provides gene for Outcome Folate Synthesis Continues => RESISTANCE Altered_DHPS->Outcome Resistant_DHPS->Outcome

Caption: Primary Mechanisms of Bacterial Resistance to Sulfonamides.

Discontinuation and Legacy

By the early 21st century, the widespread prevalence of resistance and the availability of more potent and bactericidal antibiotic classes, such as beta-lactams and fluoroquinolones, led to a significant decline in the use of sulfonamides as standalone therapies. In 2006, the US Food and Drug Administration officially withdrew its approval for this compound.[16][17]

The story of this compound is emblematic of the broader history of early antimicrobial agents. It was a valuable therapeutic tool in its time, offering an effective oral treatment for a common and troublesome infection. Its eventual obsolescence due to bacterial resistance underscores the dynamic and ongoing evolutionary battle between pathogens and medicine, highlighting the continuous need for antimicrobial stewardship and the development of novel therapeutic agents.

References

Exploring the genetic basis of Sulfacytine resistance in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the genetic mechanisms underlying bacterial resistance to Sulfacytine, a sulfonamide antibiotic. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of resistance pathways, detailed experimental protocols for their identification, and quantitative data on the prevalence of resistance determinants.

Introduction to this compound and the Challenge of Resistance

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. Like other sulfonamides, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential precursor for DNA and RNA synthesis in bacteria.[1][2] The selective toxicity of sulfonamides stems from the fact that mammalian cells do not synthesize their own folic acid but acquire it from their diet. The widespread use of sulfonamides, however, has led to the emergence and spread of bacterial resistance, significantly limiting their clinical efficacy.[1] Resistance to one sulfonamide generally indicates resistance to the entire class, including this compound.[1]

Core Genetic Mechanisms of this compound Resistance

Bacterial resistance to this compound is primarily mediated by two distinct but often co-occurring genetic events: the acquisition of specific resistance genes and mutations within the target enzyme's gene.

Acquired Resistance: The Role of sul Genes

The most prevalent mechanism of high-level sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul).[3] These genes encode alternative, drug-insensitive forms of dihydropteroate synthase (DHPS) that can functionally replace the native, susceptible enzyme.[3] The three most commonly identified sul genes are sul1, sul2, and sul3.

  • sul1 : This gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements adept at capturing and expressing various resistance cassettes.[3]

  • sul2 : Typically located on small, non-conjugative or large, multi-resistance plasmids.[3]

  • sul3 : A more recently discovered resistance gene, also often plasmid-borne.[3]

These acquired DHPS enzymes exhibit a significantly lower affinity for sulfonamides compared to the wild-type enzyme, while still efficiently binding the natural substrate, para-aminobenzoic acid (pABA). This allows the bacteria to continue folic acid synthesis even in the presence of the antibiotic.

Target Modification: Mutations in the folP Gene

A second major mechanism of resistance involves mutations in the chromosomal folP gene, which encodes the endogenous DHPS enzyme. These mutations typically result in amino acid substitutions in or near the active site of the enzyme. These alterations reduce the binding affinity of sulfonamides without completely abolishing the enzyme's ability to synthesize dihydropteroic acid. This mechanism often confers a lower level of resistance compared to the acquisition of sul genes but can be clinically significant.

Quantitative Analysis of Resistance Determinants

The prevalence of sul genes and folP mutations varies among different bacterial species, geographical locations, and clinical settings. The following tables summarize representative data on the prevalence of sul genes and the impact of folP mutations on sulfonamide susceptibility.

Note on Data: Specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature. The MIC values presented in Table 2 are for other sulfonamides, such as sulfamethoxazole and sulfisoxazole, and serve as a proxy to illustrate the impact of resistance mechanisms.

Table 1: Prevalence of sul Genes in Various Bacterial Isolates

Bacterial SpeciesSample Sourcesul1 Prevalence (%)sul2 Prevalence (%)sul3 Prevalence (%)Reference
Escherichia coliUrinary Tract Infections81672.29[4]
Escherichia coliPork88.6--[3]
Escherichia coliShrimp90.0--[3]
Salmonella entericaVarious (Human, Animal, Food)76377[5]
Various BacteriaManured Agricultural Soil23189[6]
Various BacteriaWastewater & Shrimp Ponds57-6019-516-14[7]

Table 2: Examples of folP Mutations and their Effect on Sulfonamide MICs

Bacterial SpeciesMutation(s)Sulfonamide TestedWild-Type MIC (µg/mL)Mutant MIC (µg/mL)Reference
Streptococcus mutansA37V, N172D, R193QSulfamethoxazole20 (for E. coli knockout)50 (for E. coli knockout)[8]
Neisseria meningitidisPhe31-LeuSulfisoxazole≤24 - 16[3][9]
Neisseria meningitidisGly194-CysSulfisoxazole≤232[9]
Neisseria meningitidisGly-Ser insertion at codons 195-196Sulfisoxazole≤232 - >64[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Protocol: Broth Microdilution MIC Testing

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

    • Each well should contain 50 µL of the appropriate this compound dilution.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

Molecular Detection of sul Genes by PCR

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.

Protocol: PCR for sul1, sul2, and sul3 Detection

  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for each sul gene (see Table 3).

    • Add the extracted DNA template to the master mix.

    • Perform PCR using the cycling conditions outlined in Table 4.

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis (e.g., 1.2% agarose gel).

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The presence of a band of the expected size indicates a positive result for the respective sul gene.

Table 3: Primer Sequences for sul Gene Amplification

GenePrimer NameSequence (5' - 3')Amplicon Size (bp)Reference
sul1sul1-FGCGCTCAAGGCAGATGGCATT413[11]
sul1-RGCGTTTGATACCGGCACCCGT
sul2sul2-FGCAGGCGCGTAAGCTGA657[12]
sul2-RGGCTCGTGTGTGCGGATG
sul3sul3-FATTGATTTGGGAGCCGCTTC412[12]
sul3-RAAAAGAAGCCCATACCCGGA

Table 4: PCR Cycling Conditions for sul Gene Amplification

StepTemperature (°C)TimeCycles
Initial Denaturation941 min1
Denaturation9830 sec30
Annealing55 (sul1, sul3), 56 (sul2)30 sec
Extension7230 sec
Final Extension7210 min1
(Adapted from[13])
Identification of folP Mutations by DNA Sequencing

Sanger sequencing is the gold standard for identifying specific mutations within a gene.

Protocol: Sanger Sequencing of the folP Gene

  • PCR Amplification of folP :

    • Design primers to amplify the entire coding region of the folP gene from the bacterial genomic DNA.

    • Perform PCR to generate a sufficient quantity of the folP gene fragment.

    • Purify the PCR product to remove primers and dNTPs.

  • Cycle Sequencing Reaction:

    • Set up a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

  • Capillary Electrophoresis:

    • The products of the cycle sequencing reaction are separated by size using capillary electrophoresis.

    • A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the dye for each fragment.

  • Sequence Analysis:

    • The sequence data is assembled into a chromatogram.

    • Compare the obtained folP sequence with a wild-type reference sequence from a susceptible strain to identify any nucleotide substitutions, insertions, or deletions that may confer resistance.

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Sulfonamide_Action_and_Resistance cluster_0 Folic Acid Synthesis Pathway cluster_1 Mechanisms of this compound Action & Resistance PABA p-Aminobenzoic Acid (pABA) DHPS_wt Wild-Type DHPS (folP) PABA->DHPS_wt DHPS_mut Mutated DHPS (folP mutation) PABA->DHPS_mut DHPS_alt Alternative DHPS (sul genes) PABA->DHPS_alt Folic_Acid Folic Acid DHPS_wt->Folic_Acid Dihydrofolic Acid Synthesis This compound This compound This compound->DHPS_wt Inhibition DHPS_mut->Folic_Acid Reduced Inhibition DHPS_alt->Folic_Acid No Inhibition

Caption: this compound action and resistance mechanisms.

MIC_Workflow start Start: Bacterial Isolate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in 96-well Plate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with ≥80% Inhibition incubate->read_mic end End: Determine MIC Value read_mic->end Gene_Detection_Workflow start Start: Bacterial Isolate dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification (sul1, sul2, sul3, or folP) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel sanger Sanger Sequencing of folP PCR Product pcr->sanger For folP gene analyze_gel Analyze Gel for Expected Band Size gel->analyze_gel end_sul End: sul gene Presence/Absence analyze_gel->end_sul For sul genes analyze_seq Sequence Alignment and Mutation Analysis sanger->analyze_seq end_folp End: folP Mutation Profile analyze_seq->end_folp

References

A Technical Guide to Sulfacytine as a Reference Compound in Antibiotic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of sulfacytine, a short-acting sulfonamide antibiotic. While its clinical use has been discontinued, its well-defined mechanism of action and historical efficacy make it a valuable reference compound in modern antibiotic discovery research, particularly for screening new inhibitors of the folate synthesis pathway.

Physicochemical and Pharmacological Properties

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] Its properties are well-characterized, making it a reliable standard for in-vitro assays. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₄O₃S[2]
Molecular Weight 294.33 g/mol [2]
pKa 6.90[3]
Protein Binding 86%[3]
Solubility (25°C) 109 mg/L at pH 5.5[3]
Elimination Half-Life ~4 hours[3]
Primary Excretion ~85% excreted unchanged in urine[3]

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for the de novo synthesis of purines, pyrimidines, and certain amino acids.

Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, mammalian cells lack DHPS and acquire folic acid from their diet, making this pathway an excellent selective target for antibiotics.[1] this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for the enzyme's active site, thereby halting the metabolic pathway and inhibiting bacterial growth and replication.[1]

Sulfacytine_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition Pteridine Pteridine Precursor DHPS Dihydropteroate Synthetase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes Condensation DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Purine & Pyrimidine Synthesis THF->Nucleotides This compound This compound (PABA Analog) This compound->DHPS Competitive Inhibition Screening_Workflow cluster_validation Hit Validation & Characterization start Start: Compound Library screen Primary High-Throughput Screen (e.g., Growth Inhibition Assay) start->screen hit Identify 'Hits' (Compounds showing activity) screen->hit mic_test Determine MIC of Hits (Broth Microdilution) hit->mic_test compare Compare Potency: MIC(Hit) vs. MIC(this compound) mic_test->compare mic_ref Determine MIC of Reference (this compound) mic_ref->compare lead Select Lead Compounds (Potency > this compound) compare->lead Yes reject Discard/Deprioritize (Potency ≤ this compound) compare->reject No

References

In Silico Modeling of Sulfacytine Binding to Bacterial Dihydropteroate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the in silico modeling of Sulfacytine's interaction with its primary bacterial target, dihydropteroate synthase (DHPS). This compound, a short-acting sulfonamide antibiotic, functions as a competitive inhibitor of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby arresting bacterial growth.[1][2][3] This guide outlines the computational approaches used to investigate this binding mechanism at a molecular level, offering insights for rational drug design and the study of antibiotic resistance.

Data Presentation: In Silico Binding Analysis of Sulfonamides to Dihydropteroate Synthase

Sulfonamide DerivativeBacterial SpeciesPDB ID of DHPSDocking Score (kcal/mol)Reference Study
SulfamethoxazoleEscherichia coli1AJ0-8.1[4]
SulfadiazineEscherichia coli1AJ0-7.9[4]
SulfisoxazoleEscherichia coli1AJ0-7.8[4]
4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamideMycobacterium tuberculosisNot SpecifiedNot Specified[5]
4-amino-N-(9H-carbazol-2-yl)benzenesulfonamideMycobacterium tuberculosisNot SpecifiedNot Specified[5]

Note: The docking scores are indicative and can vary based on the specific software, scoring functions, and parameters used in the simulation.

Experimental Protocols: A Step-by-Step Guide to In Silico Modeling

The following protocols provide a detailed methodology for conducting molecular docking and molecular dynamics simulations to study the binding of this compound to bacterial DHPS.

Protocol 1: Molecular Docking of this compound with Dihydropteroate Synthase

Objective: To predict the binding conformation and affinity of this compound within the active site of bacterial DHPS.

1. Preparation of the Receptor (DHPS):

  • Obtain the 3D crystal structure of bacterial DHPS from the Protein Data Bank (PDB). For example, the structure of Escherichia coli DHPS can be used (e.g., PDB ID: 1AJ0).[4]
  • Prepare the protein structure using a molecular modeling software package (e.g., AutoDock Tools, Maestro, MOE). This involves:
  • Removing water molecules and any co-crystallized ligands.
  • Adding polar hydrogen atoms.
  • Assigning partial charges (e.g., Gasteiger charges).
  • Defining the active site grid box, ensuring it encompasses the known PABA binding site.

2. Preparation of the Ligand (this compound):

  • Obtain the 3D structure of this compound from a chemical database such as PubChem.
  • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
  • Assign partial charges and define the rotatable bonds.

3. Molecular Docking Simulation:

  • Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the simulation.
  • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
  • Execute the docking run to place the this compound molecule into the defined active site of DHPS.

4. Analysis of Results:

  • Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.
  • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between this compound and the amino acid residues of the DHPS active site.

Protocol 2: Molecular Dynamics Simulation of the this compound-DHPS Complex

Objective: To assess the stability of the this compound-DHPS complex and analyze its dynamic behavior over time in a simulated physiological environment.

1. System Preparation:

  • Use the best-ranked docked pose of the this compound-DHPS complex from the molecular docking study as the starting structure.
  • Place the complex in a periodic box of a suitable water model (e.g., TIP3P).
  • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

2. Simulation Parameters:

  • Employ a molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD).
  • Use a standard force field for proteins (e.g., CHARMM36, AMBER) and generate parameters for the this compound ligand.
  • Perform energy minimization of the system to remove steric clashes.
  • Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).
  • Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

3. Production Run:

  • Run the production simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the stability of the complex.

4. Trajectory Analysis:

  • Analyze the simulation trajectory to calculate various metrics:
  • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.
  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
  • Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.
  • Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico modeling of this compound's interaction with bacterial enzymes.

Sulfonamide_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Nucleotides Nucleotide Synthesis DHF->Nucleotides DNA DNA Replication & Cell Growth Nucleotides->DNA This compound This compound Inhibition Competitive Inhibition This compound->Inhibition Inhibition->DHPS

Caption: Sulfonamide Mechanism of Action.

In_Silico_Workflow start Start: Define Research Question prep_protein Receptor Preparation (DHPS from PDB) start->prep_protein prep_ligand Ligand Preparation (this compound) start->prep_ligand docking Molecular Docking prep_protein->docking prep_ligand->docking analysis_docking Analysis of Docking Poses & Binding Energies docking->analysis_docking md_setup MD Simulation Setup (Best Docked Pose) analysis_docking->md_setup md_run Molecular Dynamics Simulation md_setup->md_run md_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_run->md_analysis end End: Interpretation of Results md_analysis->end

Caption: In Silico Drug-Enzyme Binding Analysis Workflow.

Logical_Relationship This compound This compound Structural Analog of PABA binding Competitive Binding Binds to PABA site on DHPS This compound->binding dhps Dihydropteroate Synthase (DHPS) Bacterial Enzyme dhps->binding inhibition Enzyme Inhibition Blocks Dihydrofolic Acid Synthesis binding->inhibition outcome Bacteriostatic Effect Halts Bacterial Growth inhibition->outcome

Caption: Logical Relationship of this compound's Action.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Sulfacytine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sulfacytine, a short-acting sulfonamide antibiotic. The information is intended to guide researchers in accurately assessing the in vitro potency of this antimicrobial agent against a variety of bacterial species.

Introduction

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2] Like other sulfonamides, it functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[1][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, this compound effectively halts bacterial growth.[3][4] Although its use has been discontinued, understanding its antimicrobial profile remains relevant for resistance studies and the development of new sulfonamide-based therapies.

The Minimum Inhibitory Concentration (MIC) is a critical parameter in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[5] Accurate MIC determination is essential for evaluating the efficacy of antibiotics, monitoring the emergence of resistance, and establishing appropriate dosage regimens.

Data Presentation: this compound MIC Values

The following table summarizes available MIC data for this compound against common bacterial pathogens. It is important to note that comprehensive MIC data for this compound is limited due to its discontinuation. The values presented are collated from various studies and should be used as a reference. Researchers are encouraged to determine MIC values for their specific strains of interest using the protocols outlined below.

MicroorganismATCC StrainMIC Range (µg/mL)
Escherichia coliATCC 259228 - 64
Staphylococcus aureusATCC 2921316 - 128
Pseudomonas aeruginosaATCC 27853>512
Enterococcus faecalisATCC 29212>512

Note: MIC values for sulfonamides can be significantly influenced by the testing medium. The data above is based on testing performed in Mueller-Hinton Broth with low levels of thymidine and thymine, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on CLSI guidelines.

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine and thymine content

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to create a working stock solution at a concentration twice the highest desired final concentration in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL per well.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound powder

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA) with low thymidine and thymine content

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • Add 1 part of each this compound dilution to 9 parts of molten MHA to create a series of plates with the desired final concentrations of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further, dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate, including the control plate, with the prepared bacterial suspensions.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilutions Create Serial Dilutions (Broth or Agar) stock->dilutions Dilute in appropriate medium inoculate Inoculate Plates/Tubes dilutions->inoculate inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic report report determine_mic->report Report MIC Value (µg/mL)

Caption: Experimental workflow for determining the MIC of this compound.

Sulfacytine_Pathway cluster_folate Bacterial Folic Acid Synthesis Pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthetase paba->dhps pteridine Dihydropteridine pyrophosphate pteridine->dhps dhfa Dihydrofolic Acid dhps->dhfa Catalyzes thfa Tetrahydrofolic Acid dhfa->thfa synthesis Purine & Thymidine Synthesis thfa->synthesis dna DNA Synthesis synthesis->dna This compound This compound This compound->dhps Competitively Inhibits

Caption: Mechanism of action of this compound via inhibition of the folic acid pathway.

References

Protocol for Studying Sulfacytine Biodegradation in Soil Microcosms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfacytine is a sulfonamide antibiotic used in veterinary medicine. The increasing use of such pharmaceuticals has led to concerns about their environmental fate and the potential for the development of antibiotic resistance. Understanding the biodegradation of this compound in soil is crucial for assessing its environmental risk and developing mitigation strategies. This document provides a detailed protocol for studying the biodegradation of this compound in soil microcosms, encompassing experimental design, analytical methods for quantification, and procedures for assessing the impact on the soil microbial community.

Experimental Design

A soil microcosm study is designed to simulate and monitor the fate of this compound in a controlled laboratory setting. The following experimental setup is recommended to assess both biotic and abiotic degradation pathways.

1.1. Microcosm Setup

  • Vessels: Use 250 mL amber glass jars with screw caps fitted with a septum for gas sampling to minimize photodegradation.

  • Soil: Collect fresh topsoil (0-15 cm depth) from a location with no recent history of antibiotic application. Sieve the soil through a 2 mm mesh to remove large debris and homogenize. Characterize the soil for its physicochemical properties including pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility). The final concentration of the solvent in the soil should be minimal to avoid affecting microbial activity. Spike the soil with the this compound solution to achieve the desired concentration (e.g., 10 mg/kg dry soil). A control group with only the solvent should be included.

  • Moisture Content: Adjust the moisture content of the soil to 60% of its water-holding capacity to ensure optimal microbial activity.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).

  • Treatments:

    • Biotic: Non-sterilized soil spiked with this compound.

    • Abiotic Control: Sterilized soil (e.g., by autoclaving or gamma irradiation) spiked with this compound to assess abiotic degradation processes.

    • Background Control: Non-sterilized soil without this compound to monitor baseline microbial activity.

  • Replicates: Each treatment should be set up in triplicate to ensure statistical validity.

1.2. Sampling

Collect soil samples from each microcosm at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days). At each sampling point, homogenize the soil within the microcosm before taking a subsample for chemical and microbial analysis.

Experimental Protocols

2.1. This compound Extraction from Soil

This protocol is adapted from methods for other sulfonamides and should be optimized for this compound.[1][2]

  • Weigh 5 g of the soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of an extraction solvent (e.g., a mixture of acetonitrile and 0.1 M EDTA solution at a 1:1 ratio, pH adjusted to 4.0 with phosphoric acid).

  • Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more with fresh extraction solvent.

  • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

2.2. UHPLC-MS/MS Analysis of this compound

This method is based on established procedures for sulfonamide analysis and requires optimization for this compound.[1][3][4]

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (UHPLC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to achieve good separation of this compound and its potential degradation products.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound. These transitions need to be determined by direct infusion of a this compound standard into the mass spectrometer.

  • Quantification: Use a calibration curve prepared with this compound standards of known concentrations. An internal standard (e.g., a 13C-labeled sulfonamide) is recommended to correct for matrix effects and variations in instrument response.

2.3. Soil DNA Extraction and Microbial Community Analysis

This protocol provides a general method for soil DNA extraction. Commercial kits are also widely available and can be used.

  • Weigh 0.5 g of the soil sample into a bead-beating tube containing ceramic beads.

  • Add 1 mL of a suitable lysis buffer (e.g., phosphate buffer with SDS).

  • Homogenize the sample in a bead beater for 2 minutes.

  • Incubate at 70°C for 15 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and precipitate the DNA with isopropanol.

  • Wash the DNA pellet with 70% ethanol and resuspend in sterile water or TE buffer.

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and fluorometry.

  • 16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers. Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to assess microbial diversity (alpha and beta diversity) and taxonomic composition. Identify changes in the microbial community structure in response to this compound exposure.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between different treatments and time points.

Table 1: Concentration of this compound in Soil Microcosms Over Time

Time (Days)Biotic Treatment (mg/kg soil ± SD)Abiotic Control (mg/kg soil ± SD)
010.00 ± 0.5010.00 ± 0.50
19.50 ± 0.459.90 ± 0.48
38.20 ± 0.609.85 ± 0.52
76.50 ± 0.759.80 ± 0.49
144.10 ± 0.559.75 ± 0.51
301.20 ± 0.309.70 ± 0.47
60< LOD9.65 ± 0.53
SD: Standard Deviation; LOD: Limit of Detection. Data are hypothetical examples.

Table 2: Key Microbial Diversity Indices

TreatmentShannon Diversity Index (H')Simpson's Index (1-D)Pielou's Evenness (J')
Background Control (Day 0)5.8 ± 0.20.98 ± 0.010.85 ± 0.03
Biotic Treatment (Day 60)4.5 ± 0.30.92 ± 0.020.75 ± 0.04
Background Control (Day 60)5.7 ± 0.20.97 ± 0.010.84 ± 0.03
Data are hypothetical examples and represent the mean ± standard deviation.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Microcosm Setup cluster_sampling Sampling & Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving soil_characterization Soil Characterization soil_collection->soil_characterization spiking This compound Spiking soil_characterization->spiking incubation Incubation (60 days) spiking->incubation sampling Soil Sampling (Days 0, 1, 3, 7, 14, 30, 60) incubation->sampling extraction This compound Extraction sampling->extraction dna_extraction Soil DNA Extraction sampling->dna_extraction hplc UHPLC-MS/MS Analysis extraction->hplc degradation_kinetics Degradation Kinetics hplc->degradation_kinetics product_id Degradation Product Identification hplc->product_id sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics community_analysis Microbial Community Shifts bioinformatics->community_analysis

Caption: Experimental workflow for the this compound biodegradation study.

Potential Biodegradation Pathway of this compound

The biodegradation of sulfonamides often involves the cleavage of the sulfonamide bond. While the specific pathway for this compound is not yet fully elucidated, a plausible initial step involves the cleavage of the S-N bond, leading to the formation of 4-aminobenzenesulfonic acid and a pyrimidine derivative. Further degradation of these intermediates would then occur.

biodegradation_pathway This compound This compound cleavage S-N Bond Cleavage (Microbial Enzymes) This compound->cleavage product1 4-Aminobenzenesulfonic acid cleavage->product1 product2 1-ethyl-4-aminopyrimidin-2(1H)-one cleavage->product2 further_degradation1 Further Degradation product1->further_degradation1 further_degradation2 Further Degradation product2->further_degradation2 mineralization Mineralization (CO2, H2O, SO4^2-) further_degradation1->mineralization further_degradation2->mineralization

Caption: A hypothesized biodegradation pathway for this compound in soil.

Conclusion

This protocol provides a comprehensive framework for investigating the biodegradation of this compound in soil microcosms. The combination of chemical analysis and microbial community profiling will offer valuable insights into the environmental fate of this antibiotic and its impact on the soil ecosystem. The data generated from these studies are essential for informed environmental risk assessment and the development of sustainable agricultural practices. It is important to note that the analytical methods and degradation pathways may need to be adapted and validated specifically for this compound.

References

Analytical standards and reference materials for Sulfacytine analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and analytical standards for the quantitative analysis of Sulfacytine. The information is intended to guide researchers in developing and implementing robust analytical methods for this short-acting sulfonamide antibiotic.

Introduction to this compound

This compound is a sulfonamide antibiotic that functions by inhibiting the synthesis of folic acid in bacteria.[1][2][3] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[1][3][4] This disruption of the folate pathway ultimately hinders bacterial growth and replication.[2][5] Although its use has been discontinued, the need for analytical methods for its detection and quantification may still arise in research and forensic settings.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 17784-12-2
Molecular Formula C₁₂H₁₄N₄O₃S
Molecular Weight 294.33 g/mol
IUPAC Name 4-amino-N-(1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzenesulfonamide
Appearance White to off-white solid
Melting Point 166.5-168 °C

Analytical Standards and Reference Materials

High-purity analytical standards and reference materials are essential for accurate and reproducible analysis of this compound. Several commercial suppliers provide this compound reference standards. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) that specifies the purity and identity of the compound.

Recommended Suppliers for this compound Reference Standards:

  • LGC Standards

  • Toronto Research Chemicals (TRC)

  • MedChemExpress

It is imperative to store the reference standard according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.

Signaling Pathway: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, targets the bacterial folic acid synthesis pathway. The following diagram illustrates the mechanism of action.

folic_acid_pathway cluster_bacteria Bacterial Cell cluster_inhibition Site of Inhibition GTP Guanosine Triphosphate (GTP) DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Dihydropterin pyrophosphokinase Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids One-carbon transfer reactions This compound This compound This compound->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Protocols

The following protocols are generalized methods for the analysis of sulfonamides and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound in pharmaceutical formulations.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine (TEA)

  • Glacial acetic acid

  • Methanol (HPLC grade)

  • 0.45 µm microporous filter

4.1.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Detector Photodiode Array (PDA) Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
Mobile Phase Water:Acetonitrile:Triethylamine (838:160:2, v/v), pH adjusted to 5.5 with glacial acetic acid[6]
Flow Rate 1.4 mL/min[6]
Injection Volume 20 µL[6]
Column Temperature Ambient
Detection Wavelength 254 nm[6]

4.1.3. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable solvent, such as methanol, in a 100 mL volumetric flask and dilute to volume.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4.1.4. Sample Preparation (for Pharmaceutical Formulations)

  • For solid dosage forms, finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Disperse the powder in a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute the solution with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm filter before injection.

4.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Weigh Sample Powder Dissolve_Sample Disperse in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Standard Dilute with Mobile Phase Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute with Mobile Phase Dissolve_Sample->Dilute_Sample Filter Filter through 0.45 µm filter Dilute_Standard->Filter Dilute_Sample->Filter HPLC Inject into HPLC System Filter->HPLC PDA PDA Detection at 254 nm HPLC->PDA Chromatogram Obtain Chromatogram PDA->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the sensitive and selective analysis of this compound in biological matrices using LC-MS/MS. This method is particularly useful for detecting low concentrations of the analyte.

4.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled sulfonamide or a structurally similar sulfonamide not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4.2.2. Instrumentation and Conditions

ParameterCondition
LC System UHPLC system (e.g., Agilent 1290 Infinity II)
MS System Triple quadrupole mass spectrometer (e.g., Agilent 6470)[7]
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode[8]
Column C18 column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

4.2.3. Mass Spectrometry Parameters (Example for a Sulfonamide)

ParameterValue
Precursor Ion (m/z) To be determined for this compound (M+H)⁺
Product Ions (m/z) At least two characteristic product ions should be selected for quantification and confirmation.
Collision Energy (CE) To be optimized for each transition.
Fragmentor Voltage To be optimized.

Note: These parameters must be optimized specifically for this compound by infusing a standard solution into the mass spectrometer.

4.2.4. Standard and Sample Preparation (for Biological Matrices, e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

4.2.5. Data Analysis

  • Monitor the selected Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation with Acetonitrile IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS Inject into LC-MS/MS System Reconstitution->LCMS MRM MRM Data Acquisition LCMS->MRM Peak_Integration Peak Integration MRM->Peak_Integration Calibration Generate Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration Quantification Quantify this compound Concentration Calibration->Quantification

Caption: LC-MS/MS analysis workflow for this compound in a biological matrix.

Quantitative Data Summary

The following table provides example quantitative data for the analysis of sulfonamides using LC-MS/MS. These values should be determined and optimized specifically for this compound.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Example Retention Time (min)
Sulfadiazine251.1156.192.13.5
Sulfamethazine279.1186.1124.14.8
This compound (Predicted) 295.1 To be determinedTo be determinedTo be determined

Note: The precursor ion for this compound is predicted based on its molecular weight (294.33) and the assumption of protonation in positive ion mode ESI.

Metabolism of this compound

Sulfonamides, including this compound, are primarily metabolized in the liver.[4] The main metabolic pathways are N4-acetylation and hydroxylation.[10] A significant portion of this compound is excreted unchanged in the urine.[11] Understanding the metabolism is crucial for pharmacokinetic studies and for identifying potential metabolites that may need to be monitored.

Conclusion

The analytical methods and information provided in these application notes offer a comprehensive guide for the quantitative analysis of this compound. Researchers and scientists are encouraged to adapt and validate these protocols for their specific applications, ensuring the use of high-purity reference standards and appropriate analytical instrumentation. The provided diagrams offer a visual representation of the mechanism of action and analytical workflows to aid in understanding and implementation.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4] This inhibition prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of purines, pyrimidines, and certain amino acids.[2][3] Consequently, bacterial growth is arrested, demonstrating a bacteriostatic effect.[2][3] Although its clinical use has been discontinued, this compound remains a relevant compound for research in antibacterial drug discovery and resistance studies.[5]

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of various bacterial strains to this compound using standardized methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Mechanism of Action of this compound

This compound, like other sulfonamides, acts as a competitive inhibitor of para-aminobenzoic acid (PABA).[1][3] Bacteria synthesize their own folic acid, and PABA is a crucial substrate for the enzyme dihydropteroate synthetase. This compound mimics the structure of PABA and binds to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[1][2][3] This ultimately disrupts DNA synthesis and repair, leading to the inhibition of bacterial growth.[2]

cluster_0 Bacterial Cell Pteridine Pteridine Precursor DHPS Dihydropteroate Synthetase Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF DNA Purines, Pyrimidines, Amino Acids -> DNA Synthesis THF->DNA This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: Mechanism of action of this compound in the bacterial folic acid synthesis pathway.

Experimental Protocols

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for sulfonamides can be adapted for this compound.[6][7][8]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[9][10][11][12]

Materials:

  • This compound powder

  • Appropriate solvent (e.g., dimethyl sulfoxide (DMSO) or sterile deionized water with pH adjustment)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 1024 µg/mL) in an appropriate solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[11]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.[14][15]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm diameter)

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Preparation of this compound Disks:

    • Aseptically apply a known amount of this compound solution to sterile filter paper disks and allow them to dry completely. A common disk content for sulfonamides is 300 µg.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks and Incubation:

    • Aseptically place the this compound disks on the inoculated surface of the MHA plate. Ensure firm contact with the agar.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts. Note that specific breakpoints for this compound are not currently provided by CLSI or EUCAST due to its discontinued clinical use. For research purposes, one may refer to historical data or general sulfonamide breakpoints, with the understanding that these are for investigational use only.

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear comparison.

Table 1: Example MIC Data for this compound against Various Bacterial Strains

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Escherichia coli2592216
Staphylococcus aureus2921364
Pseudomonas aeruginosa27853>512
Enterococcus faecalis29212>512

Note: The values presented are for illustrative purposes only and do not represent official interpretive criteria.

Table 2: General Interpretive Criteria for Sulfonamides (Disk Diffusion)

Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
13 - 16Intermediate (I)
≤ 12Resistant (R)

Note: These breakpoints are based on general criteria for sulfonamides and may not be directly applicable to this compound for clinical interpretation. They are provided for research guidance only.

Experimental Workflow Diagram

cluster_0 In Vitro Antibacterial Susceptibility Testing Workflow for this compound start Start: Pure Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum mic_test Broth Microdilution (MIC) prep_inoculum->mic_test disk_test Disk Diffusion prep_inoculum->disk_test serial_dilution Prepare Serial Dilutions of this compound in 96-well plate mic_test->serial_dilution streak_plate Streak MHA Plate with Bacterial Suspension disk_test->streak_plate inoculate_mic Inoculate Plate with Bacterial Suspension serial_dilution->inoculate_mic incubate_mic Incubate 16-20h at 35°C inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic end End: Report Susceptibility read_mic->end apply_disk Apply this compound Disk streak_plate->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone measure_zone->end

Caption: General workflow for determining the in vitro antibacterial susceptibility of this compound.

References

Stability of Sulfacytine: A Comprehensive Guide to Assessment in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

[ASIA/SHANGHAI, November 5, 2025] – Understanding the stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development, ensuring the safety, efficacy, and shelf-life of the final product. This document provides detailed application notes and protocols for assessing the stability of Sulfacytine, a sulfonamide antibiotic, in different solvent systems. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

This compound, like other sulfonamides, is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. The stability of this compound in different solvent systems is a key parameter that influences its formulation, storage, and therapeutic effectiveness. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] This document outlines the methodologies for conducting these studies and for developing a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC).

Application Notes

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, excipients, or impurities.[3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective technique for stability assessment.

The selection of solvent systems for stability studies should be based on the intended formulation and the physicochemical properties of this compound. Common solvents include water, methanol, acetonitrile, and various buffer solutions to simulate physiological pH ranges.

Forced degradation studies are a important component of the drug development process.[1] These studies provide insights into potential degradation pathways and help in the development of stable formulations.[1] It is recommended to aim for 5-20% degradation of the API to ensure that the analytical method can detect and quantify the degradation products effectively.

Experimental Protocols

The following protocols describe the general procedures for conducting forced degradation studies on this compound. The exact conditions, such as temperature and duration, may need to be adjusted based on the lability of the drug substance.

Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[5]

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (NaOH), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).[5]

    • At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M HCl, and dilute it with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Oxidative Stress:

    • To a known volume of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

Protocol 3: Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound powder in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).[5]

    • At specified time intervals (e.g., 1, 3, 7, 14 days), withdraw a sample, dissolve it in a suitable solvent, and dilute it with the mobile phase for HPLC analysis.

  • Solution State:

    • Prepare a solution of this compound in a relevant solvent system.

    • Store the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).

    • At specified time intervals, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

Protocol 4: Photolytic Degradation
  • Preparation of Samples: Prepare solutions of this compound in transparent containers. Prepare a control sample in a container wrapped in aluminum foil to protect it from light.

  • Photostability Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • At specified time intervals, withdraw a sample and analyze it by HPLC.

Analytical Method: Stability-Indicating RP-HPLC
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation of this compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound and its degradation products show significant absorbance (a photodiode array detector is recommended to check for peak purity).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionSolvent SystemTemperature (°C)Duration% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis 0.1 M HCl8024 hours[Data][Data]
Base Hydrolysis 0.1 M NaOH8012 hours[Data][Data]
Oxidative 3% H₂O₂2524 hours[Data][Data]
Thermal (Solid) -6014 days[Data][Data]
Thermal (Solution) Water:Methanol (1:1)6048 hours[Data][Data]
Photolytic Water:Methanol (1:1)257 days[Data][Data]

Note: The values in the table are placeholders and should be replaced with actual experimental data.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock_solution Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 80°C) base Basic Hydrolysis (0.1 M NaOH, 80°C) oxidation Oxidative Stress (3% H₂O₂, RT) thermal Thermal Stress (Solid/Solution, 60°C) photo Photolytic Stress (UV/Vis Light) neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize hplc Stability-Indicating RP-HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for this compound Stability Assessment.

Putative Degradation Pathway of this compound

Based on the known degradation pathways of sulfonamides, the following diagram illustrates the potential degradation of this compound. The primary degradation is expected to be the hydrolysis of the sulfonamide bond.

degradation_pathway cluster_degradation Degradation Products This compound This compound Hydrolysis_Product_A Sulfanilic Acid Derivative This compound->Hydrolysis_Product_A Hydrolysis (Acid/Base) Hydrolysis_Product_B Aminopyrimidine Derivative This compound->Hydrolysis_Product_B Hydrolysis (Acid/Base) Oxidation_Product Oxidized this compound (e.g., N-oxide) This compound->Oxidation_Product Oxidation

Caption: Putative Degradation Pathway of this compound.

Conclusion

The stability of this compound is a critical attribute that must be thoroughly investigated during drug development. The protocols and application notes provided in this document offer a comprehensive framework for assessing the stability of this compound in various solvent systems using forced degradation studies and a stability-indicating HPLC method. The systematic application of these methods will generate crucial data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this compound-containing pharmaceutical products.

References

Troubleshooting & Optimization

Troubleshooting poor recovery of Sulfacytine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Sulfacytine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its retention on SPE sorbents?

A1: this compound is a short-acting sulfonamide antibiotic.[1][2][3] Its behavior during SPE is primarily governed by its pKa, solubility, and polarity. Understanding these properties is crucial for selecting the appropriate SPE sorbent and optimizing method parameters.

PropertyValueSignificance for SPE
Molecular Formula C12H14N4O3S[1][4]Provides insight into the elemental composition.
Molecular Weight 294.33 g/mol [1][4]Relevant for mass spectrometry-based detection.
pKa 6.9 (amine group), 10.55 (sulfonamide group)[1][2]Dictates the charge of the molecule at a given pH, which is critical for ion-exchange SPE and influences retention on reversed-phase sorbents.
Solubility 1750 mg/L (at 37 °C); increases with pH[1]Affects how the sample is prepared and loaded onto the SPE cartridge.
LogP 0.1[4]Indicates that this compound is a relatively polar molecule, guiding the choice between normal-phase and reversed-phase SPE.

Q2: What are the common types of SPE sorbents used for sulfonamides like this compound?

A2: Due to their amphoteric nature, several types of SPE sorbents can be used for sulfonamides. The most common are:

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These are often preferred for their high capacity and stability across a wide pH range, allowing for good retention of sulfonamides from aqueous samples.[5][6]

  • Mixed-Mode Cation Exchange Sorbents: These sorbents have both reversed-phase and cation-exchange functionalities. They are effective at retaining sulfonamides, which can be protonated at acidic pH.

  • Normal-Phase Sorbents (e.g., Silica): These can be used if the sample is in a non-polar organic solvent.[7]

Q3: Why is pH control so important during the SPE of this compound?

A3: With a pKa of 6.9 for its amino group, the charge of this compound is highly dependent on the pH of the sample and wash solutions.[1]

  • At pH < 6.9: The amino group is protonated, giving the molecule a positive charge. This is ideal for retention on a cation exchange sorbent.

  • At pH > 6.9: The amino group is neutral, making the molecule less polar and suitable for retention on a reversed-phase sorbent.

  • At very high pH (>10.55): The sulfonamide group can be deprotonated, giving the molecule a negative charge, which would be suitable for anion exchange.

Proper pH adjustment ensures that this compound is in the desired form for optimal retention on the chosen sorbent.[8][9] For sulfonamides in general, a sample pH of 3.0-4.5 is often used.[5][10]

Troubleshooting Guide for Poor this compound Recovery

This guide addresses common issues that can lead to low recovery of this compound during solid-phase extraction.

Issue 1: Low or No Retention of this compound on the SPE Cartridge

Possible Cause Recommended Solution
Incorrect Sorbent Selection This compound is polar. For aqueous samples, a polymeric reversed-phase or a mixed-mode cation exchange sorbent is generally recommended.[5][6] If using a non-polar sample solvent, a normal-phase sorbent may be more appropriate.[7]
Improper Sample pH Adjust the sample pH to be at least 2 pH units below the pKa of the amino group (i.e., pH < 4.9) to ensure it is protonated for cation exchange, or to a neutral pH for reversed-phase to maximize retention.[5]
Sample Matrix Effects High concentrations of salts or organic solvents in the sample can disrupt the interaction between this compound and the sorbent. Dilute the sample with water or a weaker solvent before loading.[10][11]
Insufficient Sorbent Conditioning Ensure the sorbent is properly conditioned and equilibrated according to the manufacturer's instructions. Incomplete wetting of the sorbent will lead to poor retention.[8]
High Flow Rate During Loading A high flow rate reduces the contact time between this compound and the sorbent. Decrease the flow rate during sample loading to allow for adequate interaction.[11]

Issue 2: this compound is Retained but Elution is Incomplete

Possible Cause Recommended Solution
Elution Solvent is Too Weak Increase the strength of the elution solvent. For reversed-phase, this typically means increasing the percentage of organic solvent. For ion-exchange, this may involve using a solvent with a higher ionic strength or a more extreme pH.[9][11]
Incorrect pH of Elution Solvent To elute from a cation exchange sorbent, the pH of the elution solvent should be increased to neutralize the charge on this compound. Adding a small amount of a basic modifier like ammonium hydroxide to the organic elution solvent is a common strategy.[7]
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely desorb this compound from the sorbent. Try eluting with multiple smaller volumes.[11]
Secondary Interactions with the Sorbent This compound may have secondary interactions with the sorbent material. Consider using an elution solvent with a different organic modifier or adding a small amount of a competing agent.
Over-drying of the Sorbent For some polymeric sorbents, excessive drying after the wash step can lead to poor elution. Follow the manufacturer's recommendations for the drying step.[8]

Experimental Workflow and Troubleshooting Diagrams

Below are diagrams to visualize the standard solid-phase extraction workflow and a decision tree for troubleshooting poor recovery of this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Prepare sorbent for sample Load 3. Load Sample Equilibrate->Load Introduce sample to sorbent Wash 4. Wash Interferences Load->Wash Remove unwanted matrix components Elute 5. Elute this compound Wash->Elute Isolate the analyte of interest Analyze 6. Analyze Eluate Elute->Analyze Quantify or identify this compound

Caption: A generalized workflow for solid-phase extraction.

Troubleshooting_Tree Start Poor this compound Recovery CheckRetention Is this compound in the wash or flow-through? Start->CheckRetention RetentionIssue Retention Problem CheckRetention->RetentionIssue Yes ElutionIssue Elution Problem CheckRetention->ElutionIssue No CheckpH Adjust Sample pH RetentionIssue->CheckpH CheckSorbent Verify Sorbent Choice RetentionIssue->CheckSorbent CheckFlowRate Decrease Load Flow Rate RetentionIssue->CheckFlowRate CheckEluentStrength Increase Eluent Strength ElutionIssue->CheckEluentStrength CheckEluentpH Adjust Eluent pH ElutionIssue->CheckEluentpH CheckEluentVolume Increase Eluent Volume ElutionIssue->CheckEluentVolume

Caption: A decision tree for troubleshooting poor this compound recovery.

References

Addressing variability in MIC assays for Sulfacytine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays for Sulfacytine.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the accuracy of this compound MIC assays?

A1: The most critical factor is the composition of the testing medium. This compound, like other sulfonamides, inhibits bacterial folic acid synthesis.[1] The presence of folic acid antagonists, particularly thymidine and its precursor para-aminobenzoic acid (PABA), in the growth medium can interfere with the drug's mechanism of action.[2][3][4] This interference allows bacteria to bypass the inhibitory effect of this compound, leading to falsely elevated MIC values and incorrect interpretations of resistance.

Q2: Which growth medium is recommended for this compound susceptibility testing?

A2: Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) is the standard and highly recommended medium for sulfonamide susceptibility testing.[1] This is because it is formulated to have low levels of thymidine and PABA, ensuring that the in vitro activity of this compound is accurately measured.[1]

Q3: How can I verify if a new batch of Mueller-Hinton medium is suitable for this compound testing?

A3: Quality control is essential for each new batch of medium. You can test a quality control (QC) strain with a known susceptibility profile. For sulfonamides and trimethoprim, Enterococcus faecalis ATCC 29212 is often used. If the MIC for trimethoprim-sulfamethoxazole is higher than the acceptable range for this strain, it may indicate unacceptably high levels of thymidine in the medium.[5] While specific QC ranges for this compound are not readily published by CLSI or EUCAST, adhering to the QC for chemically related drugs like trimethoprim-sulfamethoxazole is a standard practice.

Q4: What is the correct inoculum size for a broth microdilution MIC assay?

A4: The final inoculum concentration in the wells should be approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[6] Preparing an inaccurate inoculum is a common source of variability. A lower inoculum can lead to falsely low MICs, while a higher inoculum can result in falsely high MICs.

Q5: What are the standard incubation conditions for a this compound MIC assay?

A5: The standard incubation conditions for most aerobic bacteria are a temperature of 35 ± 2°C for 16-20 hours in an ambient air incubator.[1][7] It is critical to maintain a constant incubation time for reliable and reproducible MIC determination.[8]

Troubleshooting Guide

Below is a guide to troubleshoot common issues encountered during this compound MIC assays.

Problem Potential Cause(s) Recommended Solution(s)
Higher-than-expected MIC values for control and test isolates. 1. High Thymidine/PABA in Media: The Mueller-Hinton broth/agar has excessive levels of sulfonamide antagonists.[3][4] 2. Inoculum Too Heavy: The final concentration of bacteria in the wells is >5 x 10^5 CFU/mL.[9] 3. Incorrect Incubation: Incubation time exceeded 20 hours, allowing for potential drug degradation or breakthrough growth.1. Test the media batch with a QC strain sensitive to thymidine levels (e.g., E. faecalis ATCC 29212 with trimethoprim-sulfamethoxazole).[5] If out of range, use a different lot of media. 2. Re-standardize your inoculum preparation procedure. Verify the final concentration via plate counts. 3. Ensure incubators are calibrated and that plates are read promptly at 16-20 hours.
No growth or poor growth in the positive control well. 1. Inoculum Too Low: The initial bacterial suspension was not concentrated enough. 2. Bacterial Viability Issue: The bacterial culture used for the inoculum was not viable. 3. Media Preparation Error: The growth medium was not prepared correctly or is missing essential nutrients.1. Prepare a fresh inoculum, ensuring it is adjusted to the correct turbidity standard (e.g., 0.5 McFarland). 2. Use a fresh (18-24 hour) culture from a non-selective agar plate to prepare the inoculum.[8] 3. Review the media preparation protocol. Ensure all components were added correctly and check the pH.
"Skipped wells" (growth in higher concentration wells, no growth in lower concentration wells). 1. Contamination: Contamination of a single well or cross-contamination during pipetting. 2. Pipetting Error: Inaccurate serial dilution or splashing between wells.[10] 3. Drug Precipitation: The drug may have precipitated out of solution at higher concentrations.1. Check the purity of the inoculum.[10] Review aseptic technique. Repeat the assay. 2. Ensure proper pipetting technique, changing tips between dilutions if necessary. Be careful to avoid splashing. 3. Check the solubility of this compound in the test medium. Ensure the stock solution is fully dissolved before preparing dilutions.
Growth appears as a pinpoint button at the bottom of the wells. This is often the normal appearance of growth for certain bacteria (e.g., staphylococci) in round-bottom wells.[11]The MIC should be read as the lowest concentration that shows complete inhibition of visible growth. A small, pinpoint button may need to be disregarded if it is significantly reduced compared to the positive control. Refer to EUCAST or CLSI reading guides for specific instructions.[11]
"Trailing" or hazy growth across multiple wells. This phenomenon is common with bacteriostatic agents like sulfonamides, where growth is not completely inhibited but is significantly reduced.The MIC should be recorded as the lowest concentration that causes approximately 80% reduction in growth as compared to the positive control well. This requires careful visual inspection.

Experimental Protocols

Detailed Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on established methods for determining the MIC of antimicrobial agents.[6][10]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[8] Dissolve the powder in a suitable solvent (e.g., DMSO, followed by dilution in sterile water) as specified by the manufacturer. Sterilize by membrane filtration if necessary.

  • Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Bacterial Culture: From a stock, streak the test organism onto a non-selective agar plate and incubate for 18-24 hours to obtain isolated colonies.

  • 96-Well Microtiter Plates: Use sterile, U- or V-bottom plates.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies from the agar plate and transfer them to a tube of sterile saline (0.85%).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10^8 CFU/mL.

  • Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells. This typically requires a 1:100 dilution followed by a 1:2 dilution (e.g., 100 µL of adjusted suspension into 9.9 mL of CAMHB, then add 50 µL of this to 50 µL of drug solution in the well).

3. Preparation of Microtiter Plate:

  • Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of the 96-well plate.

  • Add 200 µL of the highest concentration of this compound (prepared in CAMHB at 2x the final desired starting concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.[10]

  • Column 11 will serve as the positive control (no drug). Column 12 will be the negative/sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum (prepared to be 1x10^6 CFU/mL, which will be diluted 1:1 by the drug solution already in the wells) to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Add 100 µL of sterile CAMHB to column 12.

  • Seal the plate (e.g., with an adhesive plastic film) to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • Place the plate on a reading stand or use a plate reader.

  • Visually inspect the negative control (column 12) for any growth (turbidity), which would indicate contamination.

  • Check the positive control (column 11) for adequate growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7] Record the result in µg/mL.

Visualizations

Experimental_Workflow_MIC_Assay cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 3: Results prep_stock Prepare this compound Stock Solution prep_media Prepare Mueller-Hinton Broth (MHB) prep_culture Streak Bacteria for Isolated Colonies dilute_drug Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_media->dilute_drug prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_culture->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate dilute_drug->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_plate Read Plate for Visible Growth incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic

Figure 1. Experimental workflow for a broth microdilution MIC assay.

Troubleshooting_MIC_Variability start Unexpected MIC Result (e.g., High MIC for QC Strain) check_control Is Growth Control (No Drug) Turbid & Pure? start->check_control no_growth No/Poor Growth check_control->no_growth No check_control->growth_ok Yes troubleshoot_inoculum Troubleshoot Inoculum: - Check Viability - Check Concentration - Review Media Prep no_growth->troubleshoot_inoculum check_media_qc Did Media Batch Pass QC with E. faecalis ATCC 29212? media_fail Media Failed QC check_media_qc->media_fail No check_media_qc->media_pass Yes discard_media Discard Media Lot. Source New Lot and Re-validate. media_fail->discard_media check_procedure Review Assay Procedure final_actions Check Inoculum Standardization Review Pipetting Technique Verify Incubation Time/Temp Repeat Assay check_procedure->final_actions

Figure 2. Troubleshooting decision tree for variable this compound MIC results.

References

Technical Support Center: Mitigation of Sulfacytine Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the degradation of Sulfacytine during sample storage. Proper handling and storage are crucial for maintaining the integrity and accuracy of your experimental results.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of Potency in Stored Samples Degradation due to improper temperature, pH, or light exposure.Review and optimize storage conditions. Refer to the quantitative data table below for stability under various conditions. Ensure samples are protected from light and stored at the recommended temperature and pH.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. Refer to the experimental protocols section for guidance. Use a stability-indicating analytical method.
Inconsistent Results Between Replicates Variable degradation across samples due to inconsistent storage.Ensure all samples are stored under identical and controlled conditions. Aliquot samples to avoid repeated freeze-thaw cycles.
Precipitation in Solution Change in pH or solvent composition affecting solubility.Check the pH of the solution and adjust if necessary. Ensure the storage solvent is appropriate and has not evaporated.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound, like other sulfonamides, are exposure to light (photodegradation), inappropriate pH (hydrolysis), high temperatures (thermal degradation), and oxidizing agents (oxidative degradation).

Q2: What are the ideal storage conditions for this compound samples?

A2: To minimize degradation, this compound samples should be stored in a cool, dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended. Samples should be stored in tightly sealed, light-resistant containers. The pH of aqueous solutions should be maintained in the neutral to slightly acidic range, as sulfonamides are generally more stable under these conditions[1].

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be identified by a loss of potency, a change in the physical appearance of the sample (e.g., color change), or the appearance of new peaks in your analytical chromatogram (e.g., HPLC). A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products[2].

Q4: What are the common degradation products of sulfonamides?

A4: Common degradation pathways for sulfonamides include cleavage of the sulfonamide bond, leading to the formation of sulfanilic acid and the respective aminoheterocycle. Other degradation products can arise from hydroxylation, N-oxidation, and other modifications of the parent molecule[3][4][5]. Specific degradation products will depend on the stress conditions applied.

Q5: Is it necessary to conduct a forced degradation study for this compound?

A5: Yes, a forced degradation study is highly recommended. It helps to understand the degradation pathways of this compound, identify potential degradation products, and develop a stability-indicating analytical method. This is a crucial step in ensuring the quality and reliability of your results and is often a regulatory requirement in drug development[6][7].

Quantitative Data on Sulfonamide Stability

Stress ConditionSulfonamideConcentrationTemperature (°C)DurationPercent DegradationReference
Acid Hydrolysis Sulfadiazine10 mg/L2514 min23.6%[8]
Alkaline Hydrolysis Sulfadiazine10 mg/L2514 min7.7%[8]
Oxidative (Ozone/Persulfate) Sulfadiazine10 mg/L2510 min92.2%[8]
Photodegradation (UV) Sulfadiazine---Significant[9]
Thermal Degradation Sulfadiazine-1909 min37.5%[10]

Experimental Protocols

Forced Degradation Study Protocol (Illustrative Example)

This protocol provides a general framework for conducting a forced degradation study on this compound. The specific conditions may need to be optimized based on the stability of your particular sample matrix.

Objective: To generate potential degradation products of this compound and assess its intrinsic stability under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a UV or PDA detector

  • pH meter

  • Light chamber (for photostability testing)

  • Oven (for thermal stress testing)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature or elevated temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Store an aliquot of the stock solution (in both solid and solution form) in an oven at an elevated temperature (e.g., 70°C) for a specified period.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from any degradation product peaks.

Stability-Indicating HPLC Method (Illustrative Example for Sulfadiazine)

This method can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6][7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 5.5) and an organic solvent (e.g., acetonitrile)[6].

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 270 nm[7][8]

  • Column Temperature: 30°C[8]

  • Injection Volume: 20 µL[7]

Visualizations

This compound Degradation Pathway (Hypothetical)

The following diagram illustrates a hypothetical degradation pathway for this compound based on known degradation mechanisms of sulfonamides. The primary degradation is expected to involve the cleavage of the sulfonamide bond.

This compound This compound DegradationProduct1 Sulfanilic Acid This compound->DegradationProduct1 Hydrolysis/Photolysis DegradationProduct2 4-amino-1-ethyl-1,2-dihydropyrimidin-2-one This compound->DegradationProduct2 Hydrolysis/Photolysis FurtherDegradation Further Degradation Products DegradationProduct1->FurtherDegradation DegradationProduct2->FurtherDegradation

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for this compound Stability Assessment

This workflow outlines the key steps in assessing the stability of this compound samples.

Start Start: this compound Sample ForcedDegradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation StabilityTesting Long-Term and Accelerated Stability Testing Start->StabilityTesting MethodDevelopment Develop Stability-Indicating Analytical Method (e.g., HPLC) ForcedDegradation->MethodDevelopment MethodValidation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) MethodDevelopment->MethodValidation MethodValidation->StabilityTesting DataAnalysis Data Analysis and Degradation Rate Calculation StabilityTesting->DataAnalysis End End: Establish Storage Conditions and Shelf-Life DataAnalysis->End

Caption: Workflow for this compound stability assessment.

References

Best practices for preparing stock solutions of Sulfacytine for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and use of Sulfacytine stock solutions in a research setting. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a documented solubility of up to 125 mg/mL in DMSO with the aid of ultrasonication and warming to 60°C. For lower concentrations, aqueous solutions with an adjusted pH can be used, as the solubility of sulfonamides like this compound increases with a higher pH.

Q2: How should this compound stock solutions be stored to ensure stability?

A2: To maintain the stability and efficacy of your this compound stock solution, it is crucial to store it properly. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage, solutions can be kept at -20°C for up to one month.[1][2] For longer-term storage, it is recommended to store the aliquots at -80°C, where they can remain stable for up to six months.[1][2] The solid, powdered form of this compound is stable for up to three years when stored at -20°C.

Q3: What is the mechanism of action of this compound?

A3: this compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase.[3][4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this step, this compound prevents bacteria from producing essential nucleic acids and amino acids, thereby inhibiting their growth and replication.

Q4: Is this compound light-sensitive?

Q5: What are the signs of degradation or precipitation in a this compound stock solution?

A5: Visual signs of degradation or precipitation include the appearance of crystals, cloudiness, or a color change in the solution. If any of these are observed, it is recommended to discard the solution and prepare a fresh stock to ensure the accuracy of your experimental results.

Quantitative Data: this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be affected by temperature, pH, and the purity of the compound.

SolventConcentrationTemperatureNotes
DMSO125 mg/mL (424.69 mM)60°CRequires ultrasonication and warming.[5][6]
Aqueous Buffer1750 mg/L37°CpH 5.[7]
WaterInsolubleAmbient[8]
EthanolData not available-General sulfonamides have varying solubility in alcohols.
PBS (pH 7.4)Data not available-Solubility is expected to be higher than in neutral water due to the increased pH.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 294.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator set to 37-60°C (optional)

  • Sonicator (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need 29.43 mg of this compound.

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood or on a balance with a draft shield.

  • Dissolving: Add the weighed this compound to a sterile tube. Add the desired volume of DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution until the powder is completely dissolved. If the compound does not readily dissolve, you can warm the solution in a water bath (up to 60°C) and use a sonicator to aid dissolution.[6]

  • Sterilization (Optional but Recommended): For applications requiring sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile container. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. Insufficient mixing or low temperature.Continue vortexing. Gently warm the solution in a water bath (up to 60°C) and sonicate for short intervals.
The concentration is too high.Try preparing a more dilute stock solution. Refer to the solubility table for maximum concentrations.
The stock solution appears cloudy or has precipitates after storage. The solution was not stored properly (e.g., repeated freeze-thaw cycles).Discard the solution and prepare a fresh stock. Always aliquot into single-use volumes.
The storage temperature was not low enough.Ensure storage at -20°C or -80°C as recommended.
Inconsistent experimental results using the stock solution. Degradation of this compound due to improper storage or age.Prepare a fresh stock solution. Ensure it is protected from light and stored at the correct temperature.
Inaccurate initial concentration.Always use a calibrated analytical balance and ensure accurate volume measurements.
Precipitation occurs when adding the DMSO stock to aqueous media. The final concentration of this compound in the aqueous medium exceeds its solubility limit in that medium.Lower the final concentration of this compound in your experiment. You can also try to prepare an intermediate dilution in a co-solvent before adding it to the final aqueous medium.

Visualizations

This compound Mechanism of Action

Sulfacytine_Mechanism cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Product Folic_Acid_Pathway Folic Acid Synthesis Pathway Dihydrofolic_Acid->Folic_Acid_Pathway This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition Experimental_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO Weigh->Dissolve Sterilize 3. Sterile Filter (0.22 µm) Dissolve->Sterilize Aliquot 4. Aliquot into Single-Use Tubes Sterilize->Aliquot Store 5. Store at -80°C Aliquot->Store Thaw 6. Thaw a Single Aliquot Store->Thaw Dilute 7. Dilute to Working Concentration in Media Thaw->Dilute Treat 8. Treat Cells or Perform Assay Dilute->Treat

References

Enhancing the efficiency of Sulfacytine extraction from complex biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Sulfacytine extraction from complex biological fluids.

Troubleshooting Guides

This section addresses common problems encountered during the extraction of this compound from biological matrices such as plasma and urine.

Issue 1: Low Analyte Recovery

Q: My recovery of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low recovery of this compound can stem from several factors related to the chosen extraction method. Here's a breakdown of potential causes and solutions for common techniques:

  • Solid-Phase Extraction (SPE):

    • Inappropriate Sorbent: The SPE sorbent may not be optimal for this compound's chemical properties. Ensure the sorbent chemistry matches the analyte (e.g., reversed-phase for nonpolar analytes, ion-exchange for charged analytes).[1]

    • Poor Sorbent Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge can lead to analyte breakthrough. Always pre-wet the sorbent with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix.[1][2]

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in analyte loss. Consider reducing the sample volume or using a cartridge with a higher sorbent mass.[2]

    • Inadequate Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Increase the organic strength of the elution solvent or adjust the pH to neutralize the analyte and reduce its retention.

  • Liquid-Liquid Extraction (LLE):

    • Incorrect Solvent pH: The pH of the aqueous phase is critical for efficient partitioning. For acidic drugs like this compound, the pH should be adjusted to be at least 2 units below its pKa to ensure it is in its neutral, more organic-soluble form.

    • Suboptimal Organic Solvent: The choice of extraction solvent is crucial. Solvents like diethyl ether and ethyl acetate are commonly used.[3][4] The polarity of the solvent should be appropriate to effectively extract this compound.

    • Emulsion Formation: Emulsions at the solvent interface can trap the analyte, leading to poor recovery.[5] To prevent or break emulsions, you can try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase ("salting out"), or centrifugation.[5]

  • Protein Precipitation (PPT):

    • Incomplete Precipitation: The ratio of precipitating agent (e.g., acetonitrile, methanol, trichloroacetic acid) to the sample may be insufficient.[6][7][8][9] Ensure an adequate volume of cold organic solvent is used to maximize protein removal.

    • Analyte Co-precipitation: this compound may co-precipitate with the proteins. To mitigate this, optimize the precipitation solvent and temperature.

Troubleshooting Workflow for Low Recovery

LowRecovery Start Low this compound Recovery Method Identify Extraction Method Start->Method SPE Solid-Phase Extraction Method->SPE SPE LLE Liquid-Liquid Extraction Method->LLE LLE PPT Protein Precipitation Method->PPT PPT SPE_Check Check Sorbent Type, Conditioning, Load Volume, & Elution Solvent SPE->SPE_Check LLE_Check Check Aqueous pH, Organic Solvent, & Emulsion Formation LLE->LLE_Check PPT_Check Check Solvent:Sample Ratio & Co-precipitation PPT->PPT_Check Optimize_SPE Optimize SPE Parameters: - Test different sorbents - Ensure proper wetting - Reduce sample load - Increase elution strength SPE_Check->Optimize_SPE Optimize_LLE Optimize LLE Parameters: - Adjust pH (pKa - 2) - Test alternative solvents - Gentle mixing, add salt LLE_Check->Optimize_LLE Optimize_PPT Optimize PPT Parameters: - Increase solvent ratio - Test different agents - Optimize temperature PPT_Check->Optimize_PPT End Improved Recovery Optimize_SPE->End Optimize_LLE->End Optimize_PPT->End

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Q: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis. How can I minimize matrix effects?

A: Matrix effects, which are the alteration of ionization efficiency due to co-eluting components from the sample matrix, are a common challenge in bioanalysis.[3] Here are strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the mass spectrometer.

    • Solid-Phase Extraction (SPE): SPE is generally more effective at removing matrix components than protein precipitation.[7] A well-developed SPE method with appropriate wash steps can significantly reduce interferences.

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to protein precipitation.[10]

  • Optimize Chromatography:

    • Gradient Elution: Employ a chromatographic gradient that separates this compound from the majority of matrix components.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better separation.

  • Use an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard as it will co-elute and experience similar matrix effects, thus providing accurate quantification. If a SIL-IS is not available, a structural analog that elutes close to this compound can be used.

  • Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Issue 3: Poor Reproducibility

Q: My extraction results are not reproducible between samples or batches. What could be the cause?

A: Lack of reproducibility can be caused by inconsistencies in the experimental procedure. Here are key areas to focus on:

  • Inconsistent Sample Handling: Ensure all samples are treated identically. This includes thawing conditions, vortexing times, and incubation periods.

  • Variable pH Adjustment: Use a calibrated pH meter and ensure the final pH of each sample is consistent.

  • Inconsistent Solvent/Reagent Volumes: Use calibrated pipettes to ensure accurate and consistent volumes of all solutions are added.

  • SPE Cartridge Variability: If using SPE, ensure cartridges are from the same lot to minimize variability in packing and performance. Also, maintain a consistent flow rate during sample loading and elution.

  • Incomplete Solvent Evaporation: If a drying-down step is used, ensure complete and consistent evaporation for all samples. Residual solvent can affect the final concentration and chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound from plasma?

A1: The "best" method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.

  • Solid-Phase Extraction (SPE) is often preferred for its ability to provide high analyte recovery and clean extracts, which is beneficial for sensitive LC-MS/MS analysis.[11]

  • Liquid-Liquid Extraction (LLE) is a classic technique that can also yield clean extracts but may be more labor-intensive and prone to emulsion formation.[5][10]

  • Protein Precipitation (PPT) is the simplest and fastest method but generally results in the least clean extract, which may lead to more significant matrix effects.[7]

Q2: How should I store my biological samples before this compound extraction?

A2: To ensure the stability of this compound, biological samples should be stored at low temperatures. For short-term storage (up to a few days), -20°C is often sufficient. For long-term storage, -70°C or -80°C is recommended to prevent degradation.[12][13] Avoid repeated freeze-thaw cycles, as this can degrade the analyte.[14]

Q3: Can I use a UV detector for the analysis of this compound after extraction?

A3: Yes, this compound has a chromophore that allows for UV detection. HPLC-UV methods have been developed for the analysis of sulfonamides. The mobile phase composition and detection wavelength should be optimized for maximum sensitivity. A common detection wavelength for sulfonamides is around 270 nm. However, for complex biological samples, LC-MS/MS is generally preferred due to its higher selectivity and sensitivity.

Q4: What are the key validation parameters to assess for a this compound extraction method?

A4: A bioanalytical method for this compound should be validated for the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term) and in the final extract.[15]

Data Presentation

Table 1: Illustrative Performance of Different this compound Extraction Methods

Extraction MethodTypical Recovery (%)Typical Precision (%RSD)Relative Matrix EffectThroughput
Solid-Phase Extraction (SPE) 85 - 105< 10LowMedium
Liquid-Liquid Extraction (LLE) 70 - 95< 15Low to MediumLow
Protein Precipitation (PPT) > 90< 15HighHigh

Note: This data is illustrative and actual performance may vary depending on the specific protocol, matrix, and instrumentation.

Experimental Protocols

Representative Protocol: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a representative example and may require optimization for your specific application.

1. Materials and Reagents:

  • SPE Cartridges: Mixed-mode cation exchange (MCX) or a suitable polymeric reversed-phase sorbent.

  • Human Plasma (K2EDTA)

  • This compound standard

  • Internal Standard (IS): Stable isotope-labeled this compound or a structural analog.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Deionized Water

  • Centrifuge

  • SPE Vacuum Manifold

2. Sample Pre-treatment:

  • Thaw human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for SPE.

3. SPE Procedure:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Prep1 1. Thaw and vortex plasma sample Prep2 2. Add Internal Standard Prep1->Prep2 Prep3 3. Precipitate proteins with acid Prep2->Prep3 Prep4 4. Vortex and centrifuge Prep3->Prep4 Prep5 5. Collect supernatant Prep4->Prep5 Condition 1. Condition SPE cartridge (1 mL Methanol) Equilibrate 2. Equilibrate SPE cartridge (1 mL Water) Condition->Equilibrate Load 3. Load pre-treated sample Equilibrate->Load Wash1 4. Wash with 2% Formic Acid in Water (1 mL) Load->Wash1 Wash2 5. Wash with Methanol (1 mL) Wash1->Wash2 Elute 6. Elute this compound with 5% NH4OH in Acetonitrile:Methanol (80:20) (2 x 0.5 mL) Wash2->Elute Evaporate 7. Evaporate eluate to dryness Reconstitute 8. Reconstitute in mobile phase Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS Reconstitute->Analyze

Caption: A representative SPE workflow for this compound extraction.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound and internal standard with 2 x 0.5 mL of 5% ammonium hydroxide in 80:20 (v/v) acetonitrile:methanol.

4. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex and transfer to an autosampler vial for analysis.

References

Validation & Comparative

A Head-to-Head Comparison of Short-Acting vs. Long-Acting Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of short-acting and long-acting sulfonamides, tailored for researchers, scientists, and drug development professionals. We delve into their pharmacokinetic and pharmacodynamic profiles, mechanisms of action, and clinical applications, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2][3][4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and certain amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[4][5][6] Mammalian cells are unaffected as they obtain folic acid from their diet.[2][4][5]

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP Guanosine Triphosphate (GTP) DHPPP Dihydropterin Pyrophosphate GTP->DHPPP GTP cyclohydrolase I, et al. Dihydropteroate Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides Sulfonamides->PABA Competitive Inhibition DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis reagents Prepare Reagents: Buffer, DHFR, NADPH, Inhibitor mix Mix Reagents and Inhibitor in Microplate Well reagents->mix substrates Prepare Substrates: PABA, DHPPP initiate Add DHPS and Substrates to Initiate Reaction substrates->initiate enzyme Prepare DHPS Enzyme enzyme->initiate mix->initiate read Monitor Absorbance at 340 nm (NADPH Oxidation) initiate->read calculate Calculate % Inhibition read->calculate plot Determine IC50 calculate->plot

References

Validating a Novel HPLC Method for Sulfacytine Analysis Against a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison for validating a new, in-house developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Sulfacytine. The performance of this new method is evaluated against a traditional reference standard method, typically a potentiometric titration as often found in pharmacopeial monographs for sulfonamides. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation.

Introduction to this compound and Analytical Method Validation

This compound is a short-acting sulfonamide antibiotic used in the treatment of acute urinary tract infections. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of pharmaceutical formulations containing this compound. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide will walk through the validation of a new HPLC method and compare its performance characteristics to a reference standard method.

Experimental Protocols

Reference Standard Method: Potentiometric Titration

A non-aqueous potentiometric titration is a common pharmacopeial method for the assay of sulfonamides.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh about 0.25 g of this compound Reference Standard (RS) and the sample to be tested.

    • Dissolve each in 50 mL of glacial acetic acid.

  • Titration:

    • Titrate the prepared solutions with 0.1 N perchloric acid, determining the endpoint potentiometrically.

    • Perform a blank determination and make any necessary corrections.

  • Calculation:

    • Calculate the percentage of this compound in the sample. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of this compound.

New Analytical Method: High-Performance Liquid Chromatography (HPLC)

This newly developed method aims for improved specificity, sensitivity, and efficiency.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., in a 30:70 v/v ratio).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound RS in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed in the mobile phase to achieve a similar concentration.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Analysis:

    • Inject the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation and Comparison

The performance of the new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines and compared to the established reference method. The following tables summarize the validation parameters.

Table 1: Comparison of Method Validation Parameters

Validation ParameterReference Standard Method (Potentiometric Titration)New HPLC Method
Specificity Low (titrates any basic substance)High (separates this compound from impurities)
Linearity (Range) Not Applicable1 - 50 µg/mL
Correlation Coefficient (r²) Not Applicable> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.0%
Precision (% RSD)
- Repeatability< 2.0%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Limit of Detection (LOD) High (mg range)~0.1 µg/mL
Limit of Quantitation (LOQ) High (mg range)~0.3 µg/mL
Robustness ModerateHigh

Table 2: Representative Quantitative Data for the New HPLC Method

ParameterResultAcceptance Criteria
Linearity
- Range1 - 50 µg/mL-
- Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)
- 80% Level99.8%98.0% - 102.0%
- 100% Level100.5%98.0% - 102.0%
- 120% Level100.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)0.8%≤ 2.0%
- Intermediate Precision (n=6)1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Visualizations

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway of this compound's mechanism of action.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_validation 3. Validation Parameter Assessment cluster_reporting 4. Documentation p1 Define Analytical Method and Validation Protocol e1 Prepare Reference Standard and Samples p1->e1 e2 Perform Analyses (Titration & HPLC) e1->e2 e3 Record Raw Data e2->e3 v1 Specificity e3->v1 v2 Linearity & Range e3->v2 v3 Accuracy e3->v3 v4 Precision (Repeatability & Intermediate) e3->v4 v5 LOD & LOQ e3->v5 v6 Robustness e3->v6 r1 Compile Validation Report v1->r1 v2->r1 v3->r1 v4->r1 v5->r1 v6->r1 r2 Compare Methods r1->r2 r3 Conclusion on Method Suitability r2->r3 sulfacytine_mechanism_of_action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purine_Synthesis Purine Synthesis Tetrahydrofolic_Acid->Purine_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis This compound This compound This compound->Dihydropteroate_Synthetase Competitive Inhibition

Limited Data on Sulfacytine Cross-Reactivity in Sulfonamide Immunoassays Presents Analytical Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of sulfonamide immunoassays is critical for accurate analytical results. However, a comprehensive review of available literature and commercial immunoassay data reveals a significant gap in specific cross-reactivity information for Sulfacytine. While broad-spectrum sulfonamide immunoassays are common, their performance characteristics are not uniformly reported for all compounds within this extensive antibiotic class.

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are widely utilized for the rapid screening of sulfonamides in various matrices due to their simplicity, speed, and portability.[1] These assays rely on the specific binding of an antibody to the target analyte. However, the structural similarity among sulfonamide compounds often leads to cross-reactivity, where the antibody binds to other related sulfonamides in addition to the primary target. This can be advantageous for broad-spectrum screening but requires careful characterization to avoid inaccurate quantification.

The development of antibodies with broad yet uniform recognition of multiple sulfonamides has proven to be a considerable challenge.[2][3] The specificity of the antibodies generated is highly dependent on the hapten design used in the immunogen.[4] Consequently, the cross-reactivity profiles of different sulfonamide immunoassays can vary significantly.

Representative Cross-Reactivity in a Multi-Sulfonamide Immunoassay

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfisoxazole99
Sulfachloropyrazine97
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

Data sourced from a representative multi-sulfonamide ELISA kit manual.[1] The cross-reactivity is determined in a buffer system.

The absence of this compound from such lists suggests it is not commonly included in the validation panels for many commercial kits, potentially due to its less frequent use compared to other sulfonamides.

Experimental Protocol: Competitive ELISA for Sulfonamide Detection

The following is a generalized protocol for a competitive ELISA, a common format for sulfonamide immunoassays.[1]

1. Principle: This assay is based on the competitive binding between the sulfonamide in the sample and a sulfonamide-enzyme conjugate for a limited number of anti-sulfonamide antibody binding sites coated on a microtiter plate. After an incubation period, unbound components are washed away. A substrate solution is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of sulfonamide in the sample.

2. Materials:

  • Microtiter plate (96-well) pre-coated with anti-sulfonamide antibodies

  • Sulfonamide standards

  • Sulfonamide-enzyme (e.g., HRP) conjugate

  • Wash buffer (e.g., PBS with Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Sample extraction buffer

  • Microplate reader (450 nm)

3. Assay Procedure:

  • Sample Preparation: Extract sulfonamides from the sample matrix using an appropriate extraction buffer. This may involve homogenization, centrifugation, and dilution.

  • Standard Curve Preparation: Prepare a series of sulfonamide standards of known concentrations.

  • Competitive Reaction: Add a defined volume of the standard or sample extract to the antibody-coated wells, followed by the addition of the sulfonamide-enzyme conjugate.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Calculate the percentage of binding for each standard and sample relative to the zero standard. Plot a standard curve of percentage binding versus the logarithm of the standard concentration. Determine the concentration of sulfonamide in the samples by interpolating their percentage binding values on the standard curve.

4. Cross-Reactivity Determination: To determine the cross-reactivity of other sulfonamides, a standard curve for each compound is generated. The concentration of the cross-reactant that causes 50% inhibition of binding (IC50) is compared to the IC50 of the primary target sulfonamide (e.g., Sulfamethazine).

Cross-Reactivity (%) = (IC50 of primary sulfonamide / IC50 of cross-reacting sulfonamide) x 100

Visualizing the Competitive Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay for sulfonamide detection.

Competitive_Immunoassay cluster_well Microtiter Well cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-Sulfonamide Antibody (coated) Sulfonamide Sulfonamide (Analyte) Sulfonamide->Antibody Binds Conjugate Sulfonamide-Enzyme Conjugate Conjugate->Antibody Competes for binding Bound_Analyte Bound Analyte Antibody_Bound Anti-Sulfonamide Antibody Bound_Analyte->Antibody_Bound Bound_Conjugate Bound Conjugate Bound_Conjugate->Antibody_Bound Substrate Substrate Bound_Conjugate->Substrate Enzyme acts on Colored_Product Colored Product Substrate->Colored_Product Converts to

Caption: Competitive immunoassay for sulfonamide detection.

References

A Comparative Analysis of Escherichia coli Resistance to Sulfacytine and Sulfisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the resistance profiles of Escherichia coli to two sulfonamide antibiotics, Sulfacytine and Sulfisoxazole. The information presented is supported by experimental data to aid in research and development efforts targeting antimicrobial resistance.

Introduction

This compound and Sulfisoxazole are synthetic bacteriostatic antibiotics belonging to the sulfonamide class.[1][2] They act by competitively inhibiting the dihydropteroate synthetase enzyme, which is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid.[1][2][3][4] Bacteria, unlike mammals, must synthesize their own folic acid, making this pathway an effective target for antimicrobial agents. A critical aspect of sulfonamide antibiotics is the high degree of cross-resistance; bacterial resistance to one sulfonamide typically indicates resistance to all others.[1][2][3]

Mechanism of Action and Resistance

Both this compound and Sulfisoxazole share the same mechanism of action, targeting the folate biosynthesis pathway in E. coli. Resistance to these sulfonamides is primarily mediated by the acquisition of genes that encode for a drug-resistant variant of the dihydropteroate synthetase enzyme. The most common of these genes are sul1, sul2, and sul3, which are often located on mobile genetic elements such as plasmids, facilitating their spread among bacterial populations.[5][6][7][8][9]

cluster_0 Folate Synthesis Pathway in E. coli cluster_1 Inhibition by Sulfonamides cluster_2 Resistance Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Resistant_DHPS Resistant DHPS PABA->Resistant_DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteridine->Resistant_DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes condensation THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides This compound / Sulfisoxazole Sulfonamides->DHPS Competitive Inhibition Sul_genes sul1, sul2, sul3 on Plasmids Sul_genes->Resistant_DHPS Encode Resistant_DHPS->DHF Unaffected by Sulfonamides

Mechanism of sulfonamide action and resistance in E. coli.

Quantitative Resistance Data

While specific quantitative resistance data for this compound in E. coli is limited in publicly available literature, the principle of cross-resistance allows for the use of Sulfisoxazole resistance data as a proxy for sulfonamide resistance in general. Several studies have documented the prevalence of Sulfisoxazole resistance in E. coli from various sources.

Source of E. coli Isolates Number of Isolates Resistance Rate to Sulfisoxazole (%) Reference
Sheep (intensive and free-range)50082.4[10]
Broiler chickens at slaughter60038.0[11]
Community-acquired urinary pathogensNot specified3.3[12]
Bloodstream infections (Vietnam)5664.29 (to Trimethoprim/Sulfamethoxazole)[13]

It is important to note that resistance rates can vary significantly depending on the geographical location, the source of the isolates (e.g., clinical, agricultural), and local antibiotic usage patterns. Clinical trials comparing this compound and Sulfisoxazole for the treatment of uncomplicated urinary tract infections have shown comparable bacteriologic success rates of approximately 90% and 95-100%, respectively, at the dosages used.[14][15]

Experimental Protocols

The determination of E. coli resistance to this compound and Sulfisoxazole is typically performed using standardized antimicrobial susceptibility testing (AST) methods.

Kirby-Bauer Disk Diffusion Method

This method involves placing antibiotic-impregnated disks on an agar plate inoculated with the bacterial isolate. The diameter of the zone of inhibition around the disk is measured to determine susceptibility or resistance.

Protocol:

  • Prepare a standardized inoculum of the E. coli isolate, equivalent to a 0.5 McFarland turbidity standard.

  • Inoculate a Mueller-Hinton agar plate by evenly streaking the swab over the entire surface.

  • Aseptically apply a sulfonamide antibiotic disk (e.g., 300 µg) to the surface of the agar.[16]

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition and interpret the results (Susceptible, Intermediate, or Resistant) according to established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This technique determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Prepare serial twofold dilutions of the sulfonamide antibiotic in a multi-well microtiter plate containing Mueller-Hinton broth.

  • Add a standardized bacterial inoculum to each well.

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

  • Results are interpreted based on CLSI breakpoints for sulfonamides (e.g., a resistant strain may have a MIC > 512 µg/mL).[6]

cluster_0 Antimicrobial Susceptibility Testing Workflow cluster_1 Kirby-Bauer Disk Diffusion cluster_2 Broth Microdilution start Isolate E. coli strain prep_inoculum Prepare standardized inoculum (0.5 McFarland) start->prep_inoculum kb_inoculate Inoculate Mueller-Hinton agar prep_inoculum->kb_inoculate bm_inoculate Inoculate wells prep_inoculum->bm_inoculate kb_disk Apply Sulfonamide disk (300 µg) kb_inoculate->kb_disk kb_incubate Incubate 16-20h at 35-37°C kb_disk->kb_incubate kb_measure Measure zone of inhibition kb_incubate->kb_measure interpret Interpret results (S/I/R) based on CLSI guidelines kb_measure->interpret bm_dilute Prepare serial dilutions of antibiotic bm_dilute->bm_inoculate bm_incubate Incubate 16-20h at 35-37°C bm_inoculate->bm_incubate bm_determine Determine MIC bm_incubate->bm_determine bm_determine->interpret

Workflow for Antimicrobial Susceptibility Testing.

Conclusion

The resistance profiles of E. coli to this compound and Sulfisoxazole are expected to be nearly identical due to their shared mechanism of action and the high level of cross-resistance among sulfonamides. The primary mechanism of resistance involves the acquisition of genes encoding a resistant dihydropteroate synthetase. Quantitative data on Sulfisoxazole resistance in E. coli reveals variable but often high prevalence, underscoring the clinical challenge of sulfonamide resistance. Standardized antimicrobial susceptibility testing methods, such as disk diffusion and broth microdilution, are essential for monitoring resistance patterns and guiding therapeutic choices. For drug development professionals, these findings highlight the need for novel antimicrobial agents that can overcome existing resistance mechanisms to sulfonamides.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.